N-(5-Chloro-2-methoxyphenyl)-3-(triazol-2-yl)azetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Chloro-2-methoxyphenyl)-3-(triazol-2-yl)azetidine-1-carboxamide, also known as CT327, is a novel small molecule that has been synthesized and investigated for its potential therapeutic applications. This compound belongs to the class of azetidine derivatives and has shown promising results in various scientific studies.
Mechanism Of Action
The mechanism of action of N-(5-Chloro-2-methoxyphenyl)-3-(triazol-2-yl)azetidine-1-carboxamide involves the inhibition of various enzymes and signaling pathways that are involved in the pathogenesis of different diseases. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cancer progression. N-(5-Chloro-2-methoxyphenyl)-3-(triazol-2-yl)azetidine-1-carboxamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
N-(5-Chloro-2-methoxyphenyl)-3-(triazol-2-yl)azetidine-1-carboxamide has been shown to have various biochemical and physiological effects in different cell types and animal models. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, reduce inflammation and oxidative stress in inflammatory diseases, and improve cognitive function in Alzheimer's disease models.
Advantages And Limitations For Lab Experiments
The advantages of using N-(5-Chloro-2-methoxyphenyl)-3-(triazol-2-yl)azetidine-1-carboxamide in lab experiments include its high potency and selectivity, low toxicity, and ease of synthesis. However, its limitations include its poor solubility and bioavailability, which may affect its efficacy in vivo.
Future Directions
There are several future directions for the research on N-(5-Chloro-2-methoxyphenyl)-3-(triazol-2-yl)azetidine-1-carboxamide, including:
1. Investigating its potential use in other diseases such as diabetes and cardiovascular diseases.
2. Developing more potent and selective analogs of N-(5-Chloro-2-methoxyphenyl)-3-(triazol-2-yl)azetidine-1-carboxamide.
3. Improving its solubility and bioavailability for better efficacy in vivo.
4. Investigating its potential use in combination with other drugs for synergistic effects.
5. Studying its mechanism of action in more detail to identify new targets for drug development.
Synthesis Methods
The synthesis of N-(5-Chloro-2-methoxyphenyl)-3-(triazol-2-yl)azetidine-1-carboxamide involves a multistep process that includes the reaction of a chloro-substituted phenol with an alkyne, followed by the addition of an azide group and a carboxamide group. The final product is purified using column chromatography and characterized using various analytical techniques such as NMR and mass spectrometry.
Scientific Research Applications
N-(5-Chloro-2-methoxyphenyl)-3-(triazol-2-yl)azetidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-proliferative and anti-inflammatory effects in cancer cells and has also been investigated for its potential use in Alzheimer's disease.
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-(triazol-2-yl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5O2/c1-21-12-3-2-9(14)6-11(12)17-13(20)18-7-10(8-18)19-15-4-5-16-19/h2-6,10H,7-8H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKSNCCHXBVBPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CC(C2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.